molecular formula C20H25BrN2O3 B283394 (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine

(3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine

Cat. No. B283394
M. Wt: 421.3 g/mol
InChI Key: OIUZOQRZODSKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine, also known as BEMMA, is a chemical compound that has been studied for its potential applications in scientific research. BEMMA is a member of the arylalkylamine class of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine has been shown to increase the release of dopamine in certain brain regions, which may contribute to its effects on mood and cognition. It has also been shown to have activity as a partial agonist at the 5-HT2A receptor, which may contribute to its effects on perception.
Biochemical and Physiological Effects:
(3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperactivity in rats, which may be related to its effects on dopamine release. (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine has also been shown to alter levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

(3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine has several advantages as a research tool, including its high affinity for several receptors in the brain and its ability to modulate neurotransmitter systems. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for research on (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine, including further studies of its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine could be used as a tool to study the role of the 5-HT2A receptor in various physiological and pathological conditions, such as depression and schizophrenia. Finally, the development of more potent and selective analogs of (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine could lead to the discovery of novel pharmacological agents with potential therapeutic applications.

Synthesis Methods

The synthesis of (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine involves several steps, including the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 4-(4-morpholinyl)aniline in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine has also been shown to have activity as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C20H25BrN2O3/c1-3-26-20-18(21)12-15(13-19(20)24-2)14-22-16-4-6-17(7-5-16)23-8-10-25-11-9-23/h4-7,12-13,22H,3,8-11,14H2,1-2H3

InChI Key

OIUZOQRZODSKOW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCOCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCOCC3)OC

Origin of Product

United States

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